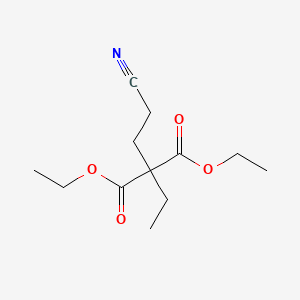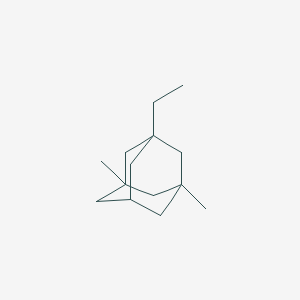
1,3-Dimethyl-5-ethyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-ethyladamantane is an organic compound with the molecular formula C₁₄H₂₄ and a molecular weight of 192.34 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is also known by other names such as 5-Ethyl-1,3-dimethyladamantane and 1-Ethyl-3,5-dimethyladamantane .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-ethyladamantane can be synthesized through various synthetic routes. One common method involves the alkylation of adamantane derivatives. For example, the reaction of 1,3-dimethyladamantane with ethyl halides under Friedel-Crafts alkylation conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions. These processes are optimized for high yield and purity, often using catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-ethyladamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 3,5-Dimethyladamantan-1-ol and 5,7-Dimethyladamantane-1,3-diol.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,3-Dimethyl-5-ethyladamantane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex adamantane derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-ethyladamantane involves its interaction with molecular targets and pathways. The compound’s cage-like structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target .
Comparison with Similar Compounds
1,3-Dimethyl-5-ethyladamantane can be compared with other adamantane derivatives such as:
1,3-Dimethyladamantane: Lacks the ethyl group, making it less bulky.
1-Ethyladamantane: Lacks the additional methyl groups, affecting its reactivity.
1,3,5-Trimethyladamantane: Has an additional methyl group, making it more sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
1687-35-0 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyladamantane |
InChI |
InChI=1S/C14H24/c1-4-14-7-11-5-12(2,9-14)8-13(3,6-11)10-14/h11H,4-10H2,1-3H3 |
InChI Key |
FTNPDAKMYKMVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3CC(C1)(CC(C3)(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
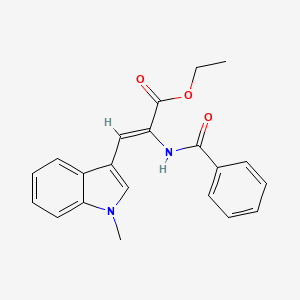
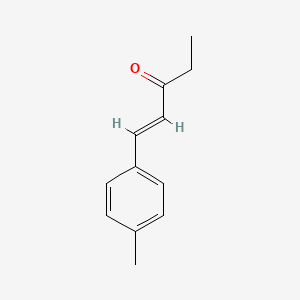
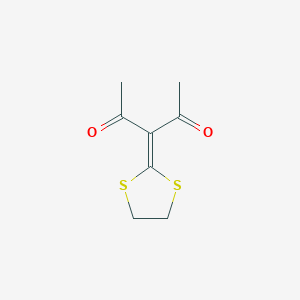
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
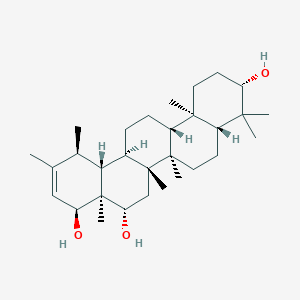
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)


![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
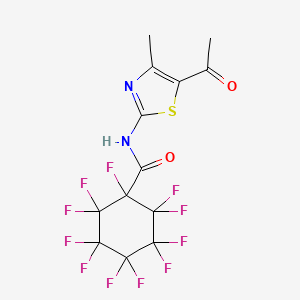
![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)
